molecular formula C18H20N2O3 B1684141 (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide CAS No. 935881-37-1

(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide

Katalognummer B1684141
CAS-Nummer: 935881-37-1
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: LAMIXXKAWNLXOC-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide information about the functional groups present in the molecule and their environment.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy: Leukemia and Lymphoma

AR-42 has shown promising results in the treatment of blood cancers such as leukemia and lymphoma. It has been studied for its effects on Adult T-Cell Leukemia/Lymphoma (ATL) , where it was found to reduce the viability of ATL cells in vitro. Moreover, when used in combination with zoledronic acid, AR-42 decreased tumor growth and halted osteolysis in bone tumor xenografts in immunodeficient mice . This suggests that AR-42 could be part of a dual-targeted therapy approach for reducing bone tumor burden and improving the quality of life for patients with ATL.

Breast Cancer Treatment

In breast cancer research, AR-42 has demonstrated the ability to inhibit cell growth and induce apoptosis in breast cancer cell lines. It has been observed to increase the acetylation of the p53 protein, which plays a crucial role in tumor suppression. Notably, AR-42 also exhibited a synergistic effect when combined with fluorouracil, a commonly used chemotherapeutic agent . This indicates that AR-42 could be a potential therapeutic agent for breast cancer treatment.

Osteolytic Bone Tumors

The compound’s impact on osteolytic bone tumors is significant, particularly in the context of ATL. AR-42’s inhibition of HDAC activity can modulate the bone microenvironment, activating osteoclasts and causing severe bone loss. By targeting both the tumor cells and bone resorption processes, AR-42 may offer a valuable approach to manage and treat osteolytic bone tumors .

Synergistic Therapeutic Effects

AR-42’s ability to work synergistically with other treatments enhances its potential as a therapeutic agent. Its combination with zoledronic acid for ATL and with fluorouracil for breast cancer are examples of how AR-42 can be integrated into existing treatment regimens to improve outcomes .

Tumor Growth Inhibition

The compound has been effective against various tumor types, including solid tumors like breast cancer and blood tumors such as leukemia and lymphoma. Its role in inhibiting tumor growth by affecting acetylation processes within the cells makes it a versatile agent for research and potential clinical applications .

Apoptosis Induction

One of the key mechanisms by which AR-42 exerts its anti-tumor effects is through the induction of apoptosis in cancer cells. By promoting cell death in tumor cells, AR-42 helps to reduce the proliferation of cancerous tissues, making it a valuable compound for study in the field of oncology .

Wirkmechanismus

Target of Action

AR-42 primarily targets histone deacetylases (HDACs), a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone . This process allows the histones to wrap the DNA more tightly, affecting gene expression .

Mode of Action

AR-42 acts by inhibiting HDACs, leading to an accumulation of acetylated histones. This change can modulate the expression of genes regulating proliferation, cell-cycle progression, and cell survival . AR-42 has been shown to induce growth inhibition, cell-cycle arrest, apoptosis, and activation of caspases-3/7 . It also promotes hyperacetylation of H3, H4, and alpha-tubulin, and up-regulation of p21 .

Biochemical Pathways

AR-42 affects multiple biochemical pathways. It down-regulates Kit, a protein involved in cell signaling, via inhibition of Kit transcription . It also disrupts the association between Kit and heat shock protein 90 (HSP90), suggesting a potential loss of HSP90 chaperone function . Furthermore, AR-42 down-regulates the expression of p-Akt, total Akt, phosphorylated STAT3/5 (pSTAT3/5), and total STAT3/5 .

Pharmacokinetics

It has been shown that ar-42 has oral bioavailability and can be detected in plasma, bone marrow, and spleen when administered to rodents

Result of Action

AR-42 exhibits biological activity against malignant cells, representing a promising therapeutic approach for malignant diseases . It induces growth inhibition, cell-cycle arrest, and apoptosis in malignant cells . It also down-regulates the expression of key proteins involved in cell survival and proliferation .

Eigenschaften

IUPAC Name

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMIXXKAWNLXOC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042678
Record name OSU-HDAC42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide

CAS RN

935881-37-1
Record name AR-42
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935881371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-42
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12707
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REC-2282
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0GG29V0AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide
Reactant of Route 2
Reactant of Route 2
(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide
Reactant of Route 3
(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide
Reactant of Route 4
(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide
Reactant of Route 5
(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide
Reactant of Route 6
Reactant of Route 6
(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide

Q & A

Q1: What is the primary target of AR-42?

A1: AR-42 primarily targets histone deacetylases (HDACs), particularly Class I and IIB HDACs. [, ] This inhibition leads to increased histone acetylation, affecting gene expression and various cellular processes. [, , ]

Q2: How does AR-42 impact cancer cells?

A2: AR-42 exhibits potent anti-tumor activity by inducing apoptosis, cell-cycle arrest, and inhibiting angiogenesis in various cancer cell lines. [, , , , ] It accomplishes this by modulating multiple signaling pathways, including those involving p53, p21, Stat3, and the IL-6 receptor. [, , , ]

Q3: Does AR-42 affect CD44 expression?

A3: Yes, research shows that AR-42 treatment significantly decreases CD44 expression in multiple myeloma cells. [, ] This downregulation is partly mediated by miR-9-5p, which targets IGF2BP3, a protein that stabilizes CD44 mRNA. [, ]

Q4: What is the molecular formula and weight of AR-42?

A4: While this information is not explicitly provided in the provided abstracts, it is publicly available. The molecular formula of AR-42 is C18H20N2O3 and its molecular weight is 312.36 g/mol.

Q5: Does AR-42 possess any catalytic properties?

A7: AR-42 is not reported to have direct catalytic properties. Its mechanism of action primarily involves inhibiting the enzymatic activity of HDACs, leading to downstream cellular effects. [, , ]

Q6: Have any computational studies been conducted on AR-42?

A8: Yes, computational modeling studies, including molecular docking, have been employed to investigate the binding mode of AR-42 and its derivatives with HDAC1. [] These studies provided insights into the structure-activity relationship and identified promising structural features for enhanced inhibitory activity. []

Q7: How do structural modifications impact the activity of AR-42?

A9: Studies exploring the SAR of AR-42 derivatives revealed that incorporating specific structural features, like a cycloalkyl group linked via a quaternary carbon atom, significantly increased potency against Class I HDACs and cytotoxicity against cancer cell lines. [] This modification also resulted in reduced toxicity towards normal human cells. []

Q8: What is the pharmacokinetic profile of AR-42?

A11: Preclinical studies in rodents revealed that AR-42 exhibits favorable pharmacokinetic properties, including rapid absorption, good oral bioavailability (26% in mice and 100% in rats), and high uptake in lymphoid tissues, spleen, and bone marrow. [, ] The time to reach peak plasma concentration (Tmax) varied from 1.5 to 4 hours. []

Q9: Are there any differences in pharmacokinetics between the R- and S-enantiomers of AR-42?

A12: Yes, the S-enantiomer (S-AR-42) demonstrated greater activity and a longer terminal half-life compared to the R-enantiomer in preclinical studies. [] This finding highlights the importance of stereochemistry in AR-42's pharmacological activity.

Q10: What is the in vitro efficacy of AR-42 in different cancer models?

A13: AR-42 has demonstrated potent in vitro activity against various cancer cell lines, including those derived from leukemia, lymphoma, myeloma, esophageal cancer, breast cancer, pancreatic cancer, and embryonal carcinoma. [, , , , , , , , , , , , , , , , , ] It effectively inhibits cell proliferation, induces apoptosis, and reduces cell viability at low micromolar concentrations. [, , , , , , ]

Q11: Has AR-42 demonstrated efficacy in in vivo models?

A14: Yes, AR-42 has shown promising results in preclinical animal models of various cancers, including leukemia, lymphoma, myeloma, esophageal cancer, pancreatic cancer, meningioma, and mast cell disease. [, , , , , , , , , ] It significantly reduces tumor growth, prolongs survival, and ameliorates cachexia-associated symptoms. [, , , , , , , ]

Q12: Have any clinical trials been conducted with AR-42?

A15: Yes, AR-42 has been evaluated in phase I and II clinical trials for multiple myeloma, leukemia, lymphoma, and solid tumors, demonstrating safety and preliminary evidence of clinical activity. [, , , , , ]

Q13: Are there any known resistance mechanisms to AR-42?

A16: While specific resistance mechanisms to AR-42 have not been extensively characterized in the provided abstracts, research suggests that it might help overcome resistance to other drugs like lenalidomide in multiple myeloma by downregulating CD44 expression. [, ] Further investigation is needed to fully understand potential resistance mechanisms.

Q14: Have any biomarkers been identified for AR-42 efficacy?

A20: Research suggests that CD44 levels could be a potential biomarker for AR-42 efficacy, as its downregulation is associated with increased sensitivity to lenalidomide in multiple myeloma. [, ] Further investigation is needed to validate this finding and explore other potential biomarkers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.